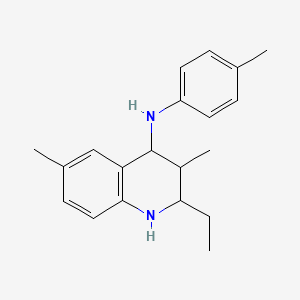![molecular formula C17H18O5 B4957895 ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate, also known as EOTCP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of coumarin, which is a natural compound found in many plants and is known for its various biological activities. EOTCP has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated in detail.
Wirkmechanismus
The mechanism of action of ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), in macrophages and other immune cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily incorporated into liposomes and other carriers, and its biological activity can be easily measured using various assays. However, this compound also has some limitations, including its low solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate and its potential applications in scientific research. One direction is to investigate its potential as a drug delivery system, particularly for the delivery of anticancer drugs. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
Synthesemethoden
Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate can be synthesized by the reaction of ethyl 2-bromoacetate with 7-hydroxycoumarin in the presence of potassium carbonate and copper powder. The reaction is carried out in DMF (dimethylformamide) at reflux temperature for several hours, and the product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different catalysts and solvents.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other carriers.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-3-20-16(18)10(2)21-11-7-8-13-12-5-4-6-14(12)17(19)22-15(13)9-11/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCQYAUPJUGGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
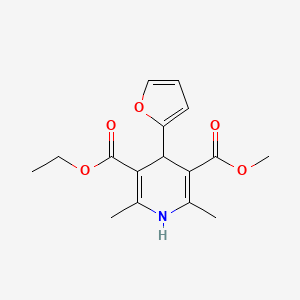
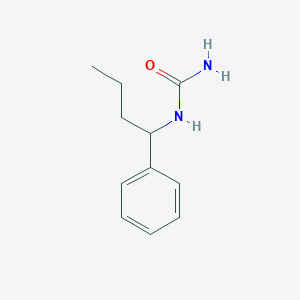
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
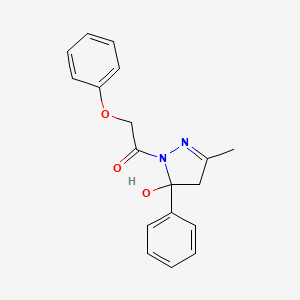
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
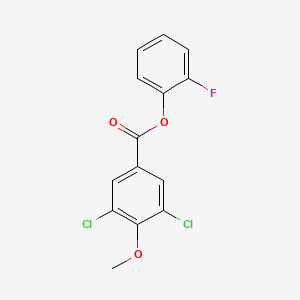

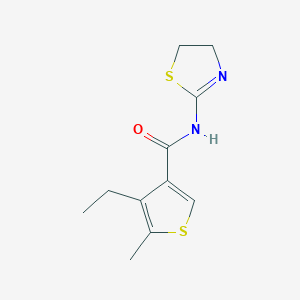
![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
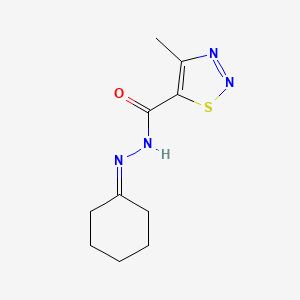
![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
